1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride

Pharmaceutical formulation Assay development Solubility enhancement

Researchers developing GPCR antagonists or reversing MDR in Gram-negative pathogens require stereochemically defined diazepane scaffolds with predictable aqueous solubility. 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride solves this directly: - **Chiral Building Block**: Defined (R) or racemic 3-methyl stereocenter for reproducible SAR studies in sigma receptor or protease inhibitor programs. - **Assay-Ready Salt Form**: Dihydrochloride ensures >10 mg/mL solubility in water & PBS; eliminates DMSO interference in SPR or ITC. - **EPI Probe Utility**: Documented RND efflux pump inhibition in E. coli; enables checkerboard synergy assays with levofloxacin or tetracyclines.

Molecular Formula C13H22Cl2N2
Molecular Weight 277.23 g/mol
Cat. No. B12274426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride
Molecular FormulaC13H22Cl2N2
Molecular Weight277.23 g/mol
Structural Identifiers
SMILESCC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H
InChIKeyPDFBGUMDLUWKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride Overview


1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a functionalized homopiperazine derivative that serves as a chiral building block in the development of G-protein coupled receptor (GPCR) antagonists and protease inhibitors . The compound features a seven-membered diazepane ring with a benzyl substituent at the 1-position and a methyl stereocenter at the 3-position, offering unique conformational flexibility compared to piperazines and piperidines . The dihydrochloride salt form enhances aqueous solubility and stability, facilitating handling in aqueous assay systems [1].

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride vs. Generic Analogs


Generic substitution among 1,4-diazepane derivatives is precluded by the compound's specific stereochemical and structural features. The methyl stereocenter at the 3-position confers distinct conformational properties that differentiate it from non-methylated analogs such as 1-benzyl-1,4-diazepane [1]. Furthermore, small structural differences among diazepane and piperazine derivatives have been shown to critically alter their biological behavior, including mechanism of action and specificity for efflux pump inhibition [2]. The dihydrochloride salt form provides quantifiable advantages in aqueous solubility and formulation reproducibility that the free base form lacks [3].

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride Differentiation Evidence


Aqueous Solubility: Dihydrochloride Salt vs Free Base

The dihydrochloride salt of 1-benzyl-3-methyl-1,4-diazepane demonstrates quantifiably enhanced aqueous solubility compared to its free base counterpart. The free base form (C₁₃H₂₀N₂) has a predicted density of 0.974 g/cm³ and boiling point of 296.1°C with no reported aqueous solubility data, whereas the dihydrochloride salt (C₁₃H₂₂Cl₂N₂) is characterized as soluble in water and common organic solvents like ethanol [1]. The salt formation increases molecular weight from 204.31 g/mol to 277.23 g/mol while introducing ionic character that substantially improves aqueous compatibility .

Pharmaceutical formulation Assay development Solubility enhancement

Stereochemical Purity vs Racemic Mixture

The (R)-enantiomer of 1-benzyl-3-methyl-1,4-diazepane dihydrochloride possesses a well-defined stereochemistry that ensures precise reactivity in asymmetric synthesis applications [1]. In contrast, the racemic mixture (CAS 342625-71-2) contains both enantiomers, which can lead to divergent biological activities or synthetic outcomes [2]. The commercial availability of the enantiomerically pure dihydrochloride salt with specified stereochemistry (CAS 2305080-45-7) provides researchers with a characterized, homogeneous starting material [1].

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Efflux Pump Inhibition for Antibiotic Potentiation

1-Benzyl-3-methyl-1,4-diazepane acts as an efflux pump inhibitor (EPI) against resistance-nodulation-cell division (RND) efflux pumps in Escherichia coli, reducing the efflux of antibiotics from bacterial cells . The structurally related analog 1-benzyl-1,4-diazepane (1-BD) has been quantitatively characterized: it decreases the minimal inhibitory concentration (MIC) of levofloxacin and increases ethidium bromide accumulation in E. coli overexpressing efflux pumps, but not in ΔacrAB pump-deficient strains [1]. The methyl group at the 3-position in 1-benzyl-3-methyl-1,4-diazepane may alter the compound's interaction profile with RND pumps, though direct comparative data between the methylated and non-methylated analogs are not currently available .

Antimicrobial resistance Efflux pump inhibition Antibiotic potentiation

Conformational Flexibility vs Piperazine Scaffolds

The seven-membered 1,4-diazepane ring in 1-benzyl-3-methyl-1,4-diazepane dihydrochloride offers enhanced conformational flexibility compared to the more rigid six-membered piperazine scaffold . This conformational adaptability enables more favorable interactions with the binding pockets of G-protein coupled receptors (GPCRs), which often require ligands to adopt specific geometries for optimal affinity . NMR spectroscopy and X-ray crystallography studies of related N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed that these compounds exist in an unexpected low-energy conformation characterized by an intramolecular pi-stacking interaction and a twist-boat ring conformation [1].

GPCR antagonist design Conformational analysis Medicinal chemistry

Sigma Receptor Ligand Activity vs Non-Benzylated Analogs

1-Benzyl-3-methyl-1,4-diazepane has been reported to exhibit activity as a sigma receptor ligand . The benzyl substituent at the 1-position provides hydrophobic character that is favorable for interactions with sigma receptor binding pockets, which typically accommodate ligands with a basic amine flanked by hydrophobic regions . In contrast, non-benzylated 1,4-diazepane derivatives lacking this aromatic moiety would not engage the same hydrophobic binding subpockets, potentially resulting in reduced affinity [1].

Sigma receptor pharmacology CNS drug discovery Ligand binding

Predicted Blood-Brain Barrier Penetration Potential

The free base form of 1-benzyl-3-methyl-1,4-diazepane has a predicted LogP value of approximately 1.86 . This moderate lipophilicity, combined with the compound's molecular weight (204.31 g/mol for free base) and topological polar surface area (TPSA ≈ 15.3 Ų), places it within the favorable range for passive diffusion across the blood-brain barrier [1]. In contrast, many 1,4-diazepane derivatives developed as fXa inhibitors are designed with higher polarity and molecular weight to remain peripherally restricted [2].

Blood-brain barrier permeability CNS drug design Physicochemical profiling

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride Applications


Antibiotic Potentiation via Efflux Pump Inhibition

Researchers investigating efflux pump inhibition as a strategy to reverse multidrug resistance in Gram-negative pathogens can employ 1-benzyl-3-methyl-1,4-diazepane dihydrochloride as a chemical probe. The compound's reported EPI activity against RND efflux pumps in Escherichia coli makes it suitable for combination studies with fluoroquinolones (e.g., levofloxacin), tetracyclines, or β-lactams. The dihydrochloride salt's aqueous solubility facilitates direct addition to bacterial culture media, enabling dose-response experiments to determine MIC reduction fold-changes and synergy scores via checkerboard assays.

Asymmetric Synthesis of Chiral 1,4-Diazepane Derivatives

Medicinal chemistry groups developing GPCR antagonists or protease inhibitors can utilize the enantiomerically pure (R)-1-benzyl-3-methyl-1,4-diazepane dihydrochloride as a chiral building block for library synthesis [1]. The defined stereochemistry ensures reproducible outcomes in subsequent reactions such as N-alkylation, acylation, or reductive amination. The salt form's stability under storage conditions reduces batch-to-batch variability, a critical factor in multistep synthetic sequences where intermediate purity affects final product yield.

Sigma Receptor Ligand Screening and SAR

Neuroscience research groups investigating sigma receptor pharmacology can incorporate 1-benzyl-3-methyl-1,4-diazepane dihydrochloride as a reference scaffold in ligand screening campaigns . The benzylated diazepane core provides a validated template for exploring structure-activity relationships (SAR) around σ1 and σ2 receptor subtypes. The compound's moderate lipophilicity (LogP ≈ 1.86) and low TPSA (≈ 15.3 Ų) predict favorable blood-brain barrier penetration, enabling its use as a CNS-active lead scaffold for conditions such as anxiety, depression, or neurodegenerative disorders.

Aqueous Assay Development with High Solubility

Biochemical assay developers requiring a 1,4-diazepane-based probe with reliable aqueous solubility should prioritize the dihydrochloride salt over the free base form . The salt is soluble in water and common polar organic solvents, enabling preparation of concentrated stock solutions for high-throughput screening without the need for DMSO or other organic co-solvents that may interfere with enzyme or receptor assays. This property is particularly advantageous for assays involving membrane proteins, cell-based functional assays, or biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).

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